Cas no 86-77-1 (Dibenzob,dfuran-2-ol)

Dibenzob,dfuran-2-ol structure
Dibenzob,dfuran-2-ol structure
상품 이름:Dibenzob,dfuran-2-ol
CAS 번호:86-77-1
MF:C12H8O2
메가와트:184.190723419189
MDL:MFCD00010325
CID:724493
PubChem ID:66587

Dibenzob,dfuran-2-ol 화학적 및 물리적 성질

이름 및 식별자

    • 2-Dibenzofuranol
    • 2-hydroxydibenzofuran
    • Dibenzo[b,d]furan-2-ol
    • dibenzofuran-2-ol
    • 2-Hydroxy-3-dibenzofuran
    • 2-hydroxydibenzo-[b,d]furan
    • 3-Hydroxybiphenylene oxide
    • 8-hydroxydibenzofuran
    • 2-Dibenzofuranol, 4a,9b-dihydro-
    • NSC 10863
    • ALBB-018259
    • HGIDRHWWNZRUEP-UHFFFAOYSA-
    • AS-20110
    • 36LCB7L6S7
    • AKOS000520715
    • NSC10863
    • Oprea1_260351
    • SCHEMBL905380
    • CHEMBL397631
    • Dibenzo[b,d]furan-2-ol #
    • DTXCID80157829
    • MFCD00010325
    • CS-0270357
    • dibenzo(b,d)furan-2-ol
    • NSC-10863
    • STK793132
    • DA-26112
    • BIDD:ER0647
    • UNII-36LCB7L6S7
    • CHEBI:34287
    • Z57902260
    • 86-77-1
    • Q27115969
    • DTXSID80235338
    • EINECS 201-698-1
    • 2-Hydroxydibenzofurane
    • SB67053
    • NS00041115
    • Dibenzob,dfuran-2-ol
    • MDL: MFCD00010325
    • 인치: 1S/C12H8O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H
    • InChIKey: HGIDRHWWNZRUEP-UHFFFAOYSA-N
    • 미소: OC1C=C2C(OC3C2=CC=CC=3)=CC=1

계산된 속성

  • 정밀분자량: 184.05200
  • 동위원소 질량: 184.052429494g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 216
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 3
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 33.4Ų

실험적 성질

  • 융해점: 133-135 °C(lit.)
  • PSA: 33.37000
  • LogP: 3.29160

Dibenzob,dfuran-2-ol 보안 정보

  • 위험 범주 코드: 36/37/38
  • 보안 지침: 26-37/39
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38

Dibenzob,dfuran-2-ol 세관 데이터

  • 세관 번호:2932999099
  • 세관 데이터:

    중국 세관 번호:

    2932999099

    개요:

    2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Dibenzob,dfuran-2-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
B426373-250mg
Dibenzo[b,d]furan-2-ol
86-77-1
250mg
$ 103.00 2023-09-08
eNovation Chemicals LLC
Y1244342-25g
2-Dibenzofuranol
86-77-1 99%
25g
$90 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341027-1g
Dibenzo[b,d]furan-2-ol
86-77-1 98%
1g
¥43.00 2024-07-28
abcr
AB337507-25 g
Dibenzofuran-2-ol, 95%; .
86-77-1 95%
25 g
€180.20 2023-07-19
abcr
AB337507-100 g
Dibenzofuran-2-ol, 95%; .
86-77-1 95%
100 g
€448.40 2023-07-19
Enamine
EN300-18324-5.0g
Dibenzo[b,d]furan-2-ol
86-77-1 95%
5.0g
$222.0 2023-02-08
TRC
B426373-500mg
Dibenzo[b,d]furan-2-ol
86-77-1
500mg
$ 155.00 2023-09-08
Chemenu
CM159922-5g
Dibenzo[b,d]furan-2-ol
86-77-1 95%+
5g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341027-5g
Dibenzo[b,d]furan-2-ol
86-77-1 98%
5g
¥127.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341027-100g
Dibenzo[b,d]furan-2-ol
86-77-1 98%
100g
¥1126.00 2024-07-28

Dibenzob,dfuran-2-ol 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  3 h, reflux
참조
Oxidant-Controlled Catalytic Transformations of Phenols with Unexpected Cleavage of Aromatic Rings
Li, Wei; et al, Chemistry - A European Journal, 2015, 21(40), 13913-13918

합성회로 2

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Toluene
참조
Syntheses of dibenzofuran-type and dinaphthofuranquinone-type fused furans
Ishikawa, Seiichi; et al, Nippon Kagaku Kaishi, 1988, (5), 743-51

합성회로 3

반응 조건
1.1 Solvents: Benzene ;  72 h, 140 °C
참조
Diels-Alder reactions of nitrobenzofurans: a simple dibenzofuran Synthesis. Theoretical studies using DFT methods
Della Rosa, Claudia D.; et al, Tetrahedron Letters, 2011, 52(18), 2316-2319

합성회로 4

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt → 60 °C; 5 min, 60 °C
1.2 Reagents: Methanesulfonic acid ;  24 h, 60 °C
참조
Direct preparation of benzofurans from O-arylhydroxylamines
Contiero, Fanny; et al, Synlett, 2009, (18), 3003-3006

합성회로 5

반응 조건
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane
2.1 Reagents: m-Chloroperbenzoic acid ,  Potassium hydroxide Solvents: Methanol ,  Dichloromethane
참조
Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes
Yempala, Thirumal ; et al, Research on Chemical Intermediates, 2017, 43(3), 1291-1299

합성회로 6

반응 조건
참조
Product class 3: dibenzofurans
Jones, K., Science of Synthesis, 2001, 10, 131-154

합성회로 7

반응 조건
참조
Product class 3: dibenzofurans
Jones, K., Science of Synthesis, 2001, 10, 131-154

합성회로 8

반응 조건
1.1 Solvents: Water
참조
Photochemical behavior of 1,4-dichlorobenzene in aqueous solution
Meunier, Laurence; et al, Canadian Journal of Chemistry, 2001, 79(7), 1179-1186

합성회로 9

반응 조건
1.1 Reagents: Disodium phosphate ,  Monopotassium phosphate ,  Oxygen ,  Ammonium sulfate ,  Magnesium chloride ,  Calcium nitrate Solvents: Water ;  28 °C; pH 2.0
참조
Metabolism of hydroxydibenzofurans, methoxydibenzofurans, acetoxydibenzofurans, and nitrodibenzofurans by Sphingomonas sp. strain HH69
Harms, Hauke; et al, Applied and Environmental Microbiology, 1995, 61(7), 2499-505

합성회로 10

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid ,  Potassium hydroxide Solvents: Methanol ,  Dichloromethane
참조
Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes
Yempala, Thirumal ; et al, Research on Chemical Intermediates, 2017, 43(3), 1291-1299

합성회로 11

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Ferrous sulfate
1.3 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
참조
Design, synthesis and antitubercular evaluation of novel 2-substituted-3H-benzofuro benzofurans via palladium-copper catalyzed Sonogashira coupling reaction
Yempala, Thirumal; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5393-5396

합성회로 12

반응 조건
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min
참조
Fries rearrangement of dibenzofuran-2-yl ethanoate under photochemical and Lewis-acid-catalyzed conditions
Oliveira, Ana M. A. G.; et al, Tetrahedron, 2004, 60(29), 6145-6154

합성회로 13

반응 조건
1.1 Reagents: Water Solvents: Water
2.1 Solvents: Water
참조
Photochemical behavior of 1,4-dichlorobenzene in aqueous solution
Meunier, Laurence; et al, Canadian Journal of Chemistry, 2001, 79(7), 1179-1186

합성회로 14

반응 조건
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran
1.2 Reagents: Water Solvents: Diethyl ether
참조
Hydride-promoted demethylation of methyl phenyl ethers
Majetich, George; et al, Tetrahedron Letters, 1994, 35(47), 8727-30

합성회로 15

반응 조건
1.1 Solvents: Water
참조
Photochemical behavior of 1,4-dichlorobenzene in aqueous solution
Meunier, Laurence; et al, Canadian Journal of Chemistry, 2001, 79(7), 1179-1186

합성회로 16

반응 조건
참조
Photocyclization of phenylbenzoquinone
Sarakha, Mohamed; et al, Comptes Rendus de l'Academie des Sciences, 1988, 307(7), 739-44

합성회로 17

반응 조건
1.1 Reagents: p-Toluenesulfonic acid ,  1-Butyl-3-methylimidazolium bromide Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  20 h, 115 °C
참조
Application of ionic liquid halide nucleophilicity for the cleavage of ethers: A green protocol for the regeneration of phenols from ethers
Boovanahalli, Shanthaveerappa K.; et al, Journal of Organic Chemistry, 2004, 69(10), 3340-3344

합성회로 18

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 3 d, rt
1.2 Reagents: Ferrous sulfate Solvents: Water
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  20 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
참조
Synthesis and antitubercular evaluation of amidoalkyl dibenzofuranols and 1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazin-3(2H)-ones
Kantevari, Srinivas; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4316-4319

합성회로 19

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 3 d, rt
1.2 Reagents: Ferrous sulfate ;  rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Iron-catalyzed aryl-aryl cross coupling route for the synthesis of 1-(2-amino)-phenyl dibenzo[b,d]furan-2-ol derivatives and their biological evaluation
Chiranjeevi, Barreddi; et al, RSC Advances, 2013, 3(37), 16475-16485

합성회로 20

반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  overnight
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, < 15 °C
참조
Improved synthesis of a Smad3 phosphorylation inhibitor lingzhifuran a via condensation reaction
Chen, Weiming; et al, Heterocycles, 2021, 102(1), 122-128

합성회로 21

반응 조건
1.1 Solvents: Water
참조
Photochemical behavior of 1,4-dichlorobenzene in aqueous solution
Meunier, Laurence; et al, Canadian Journal of Chemistry, 2001, 79(7), 1179-1186

합성회로 22

반응 조건
참조
2-Hydroxydiphenylene oxide
, Japan, , ,

합성회로 23

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Toluene
참조
Syntheses of dibenzofuran-type and dinaphthofuranquinone-type fused furans
Ishikawa, Seiichi; et al, Nippon Kagaku Kaishi, 1988, (5), 743-51

Dibenzob,dfuran-2-ol Raw materials

Dibenzob,dfuran-2-ol Preparation Products

Dibenzob,dfuran-2-ol 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:86-77-1)Dibenzob,dfuran-2-ol
A1058460
순결:99%
재다:100g
가격 ($):238.0